molecular formula C14H10F2N2O4 B2511429 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide CAS No. 260442-72-6

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No. B2511429
CAS RN: 260442-72-6
M. Wt: 308.241
InChI Key: FCDCFRNDPGLCQZ-UHFFFAOYSA-N
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Description

The compound 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide is a chemical compound that is likely to have a complex structure due to the presence of multiple substituents on the benzamide backbone. The presence of difluoro and nitro groups suggests that it could be a derivative of polynitroaromatic compounds, which are often used in the synthesis of various organic molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds such as 2,6-difluorobenzamide has been reported to start from 2,6-dichlorobenzonitrile, which undergoes fluorination and subsequent hydrolysis with hydrogen peroxide to yield the desired product . The process is noted for its high yield (80.5%), good product quality, and environmental friendliness due to less pollution. Although the synthesis of 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide is not directly described, it can be inferred that similar methods could be applied, possibly involving the introduction of a nitro group and a methoxyphenyl group to the benzamide core.

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzamide has been characterized using IR spectrometry and 1H NMR spectrometry . These techniques would likely be applicable to 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide as well, providing detailed information about the functional groups and the overall molecular conformation. The presence of electron-withdrawing groups such as nitro and difluoro could influence the electronic distribution within the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

While the specific chemical reactions of 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide are not detailed in the provided papers, the synthesis of related compounds such as nitro-free 4,6-disubstituted-3-aminobenzothiophenes from polynitroaromatic compounds has been developed . This involves nucleophilic substitution of nitro groups followed by Thorpe-Ziegler cyclization. Such reactions highlight the potential reactivity of nitroaromatic compounds, suggesting that 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide could also undergo various nucleophilic substitutions and cyclization reactions, depending on the reaction conditions and the presence of suitable nucleophiles.

Physical and Chemical Properties Analysis

The physical properties of a related compound, 2,6-difluorobenzamide, include a melting point of 145.4–145.6 °C . This information provides a baseline for understanding the physical state and thermal stability of similar compounds. The chemical properties of such compounds are influenced by the presence of substituents that can participate in hydrogen bonding, dipole-dipole interactions, and other intermolecular forces, which would affect solubility, boiling point, and other physicochemical parameters. The difluoro and nitro groups are particularly noteworthy as they can significantly alter the acidity, basicity, and overall reactivity of the benzamide molecule.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various derivatives, including those similar to 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide, have been synthesized and characterized using techniques like FTIR and NMR. These methods help in understanding the molecular structure and properties of such compounds (Al‐Sehemi et al., 2017).

Photochemical Properties

  • Photo-rearrangement : Studies on related N-aryl-2-nitrobenzamides have shown that these compounds can rearrange under exposure to light, leading to the formation of various azo-compounds. This indicates potential applications in photochemistry and materials science (Gunn & Stevens, 1973).

Corrosion Inhibition

  • Corrosion Inhibition : Compounds with similar structures have been used in studies for their role in inhibiting corrosion, especially in acidic environments. The electron withdrawing and releasing substituents play a significant role in their efficiency as corrosion inhibitors (Mishra et al., 2018).

Chemotherapeutic Potential

  • Chemotherapeutic Activity : Similar compounds have been synthesized and tested for their action on tumor cells. These studies help in understanding their potential as chemotherapeutic agents (Mendeleyev et al., 1995).

Catalysis and Reactions

  • Catalysis and Chemical Reactions : Research into cyclometalated complexes of similar compounds shows their potential use in catalysis and C–H bond functionalization reactions, which are crucial in synthetic chemistry (Zhou et al., 2018).

Radiopharmaceutical Synthesis

  • Radiopharmaceutical Applications : These compounds have also been explored in the context of automated synthesis methods for radiopharmaceuticals, indicating their potential in medical imaging and diagnostics (Hayashi et al., 2012).

Antifibrillatory Activity

  • Cardiac Applications : Derivatives of similar compounds have been synthesized and tested for their antifibrillatory activity, suggesting potential uses in the treatment of cardiac arrhythmias (Davydova et al., 2000).

Structural Studies

  • Structural Analysis : Studies involving similar compounds have focused on their structural and conformational properties, using X-ray diffraction and other theoretical calculations. This research is vital for understanding the physical and chemical characteristics of these compounds (Shtamburg et al., 2012).

Anticancer Activity

  • Anticancer Research : Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines, contributing to the development of new anticancer drugs (Hour et al., 2007).

Neuroleptic Potential

  • Neuroleptic Applications : Research has been conducted on similar compounds for their potential use as neuroleptics, indicating possibilities in psychiatric medication development (Valenta et al., 1990).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. Unfortunately, the specific safety and hazards for “2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide” are not available .

properties

IUPAC Name

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c1-22-9-4-2-8(3-5-9)17-14(19)12-10(15)6-7-11(13(12)16)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCFRNDPGLCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide

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